molecular formula C16H14N4O4 B2403053 (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034327-61-0

(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2403053
CAS No.: 2034327-61-0
M. Wt: 326.312
InChI Key: KRTDYCCAYDFBKP-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including a furan ring, an isoxazole ring, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Isoxazole Ring Formation: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized rings using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H16N4OC_{17}H_{16}N_{4}O, which features a furan ring, an isoxazole moiety, and a pyrimidine-pyrrolidine linkage. The structural complexity suggests multiple points of interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • GABA Receptors : Some derivatives similar to isoxazole-pyridine compounds have shown affinity for GABA A receptors, indicating potential use as cognitive enhancers or in treating cognitive disorders like Alzheimer's disease .
  • Enzyme Inhibition : The isoxazole and pyrimidine rings may facilitate binding to enzymes involved in neurotransmission or metabolic pathways, enhancing the compound's stability and bioavailability.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with the compound:

  • Antimicrobial Activity : Compounds containing furan and isoxazole rings have demonstrated significant antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Properties : Isoxazole derivatives have shown selective inhibition of COX-2 enzymes, suggesting potential as anti-inflammatory agents .
  • Cognitive Enhancement : Certain derivatives exhibit potential as cognitive enhancers by modulating neurotransmitter systems .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related compounds. For instance, a study on furan derivatives indicated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production, with IC50 values demonstrating strong inhibitory effects compared to standard inhibitors like kojic acid .

Case Studies

  • Cognitive Disorders : A study explored the effects of isoxazole derivatives on cognitive function in animal models. Results indicated improvements in memory retention and cognitive performance, supporting their potential therapeutic use in Alzheimer's disease .
  • Antimicrobial Testing : Another case study assessed the antimicrobial efficacy of furan-containing compounds against resistant bacterial strains, showing promising results that warrant further exploration for clinical applications .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Tyrosinase InhibitionThis compoundTBD
GABA A Receptor BindingIsoxazole DerivativesTBD
Anti-inflammatory ActivityIsoxazole DerivativesTBD

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-16(12-8-14(24-19-12)13-2-1-7-22-13)20-6-4-11(9-20)23-15-3-5-17-10-18-15/h1-3,5,7-8,10-11H,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTDYCCAYDFBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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